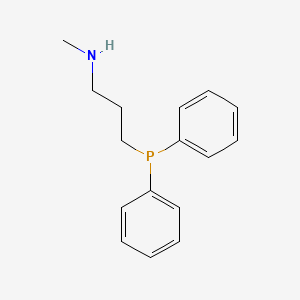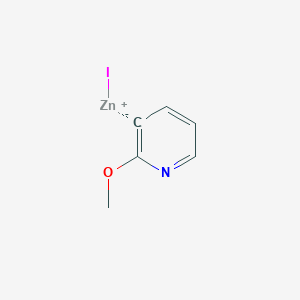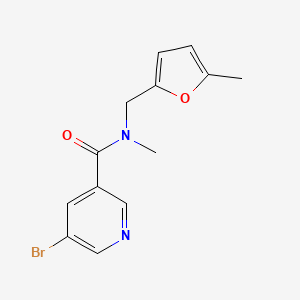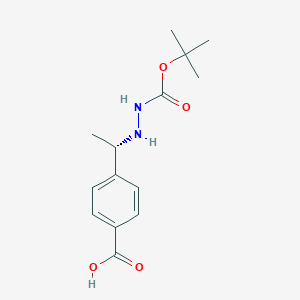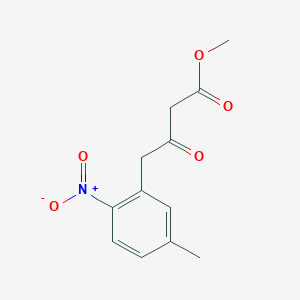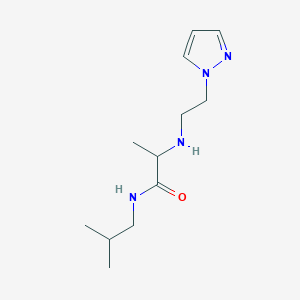
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide is a compound that belongs to the class of pyrazole derivatives. . This compound, in particular, has shown promise in several scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide typically involves the reaction of 1H-pyrazole with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In terms of its anti-inflammatory and anticancer effects, the compound may interfere with signaling pathways that regulate cell proliferation and inflammation .
Comparison with Similar Compounds
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide can be compared with other pyrazole derivatives such as:
2-(1H-Pyrazol-1-yl)ethylpiperidine: This compound shares a similar pyrazole core but differs in its side chains and overall structure.
3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl derivatives: These compounds have different substituents on the pyrazole ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(2-pyrazol-1-ylethylamino)propanamide |
InChI |
InChI=1S/C12H22N4O/c1-10(2)9-14-12(17)11(3)13-6-8-16-7-4-5-15-16/h4-5,7,10-11,13H,6,8-9H2,1-3H3,(H,14,17) |
InChI Key |
WFQWJJHGULSYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(C)NCCN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


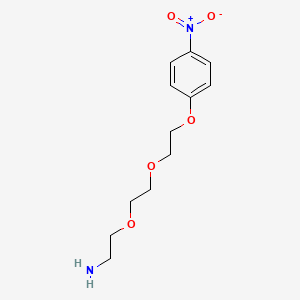
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
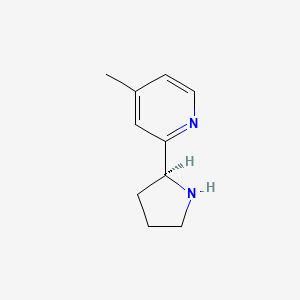
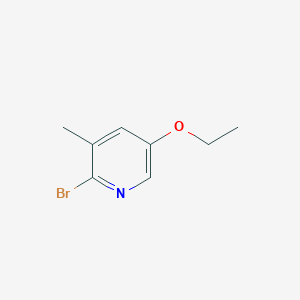
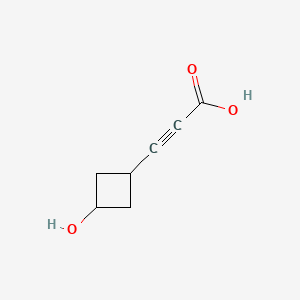
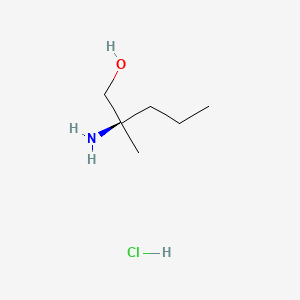
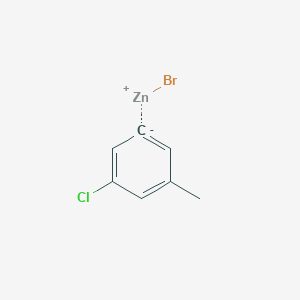
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
